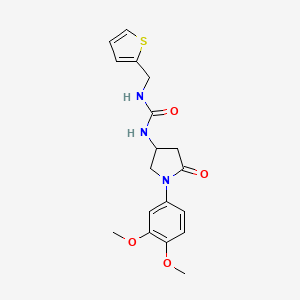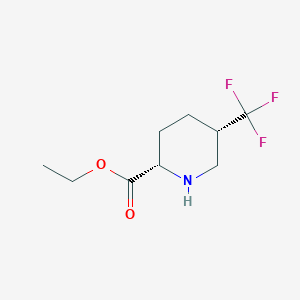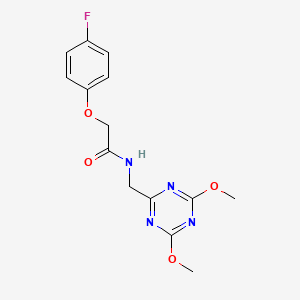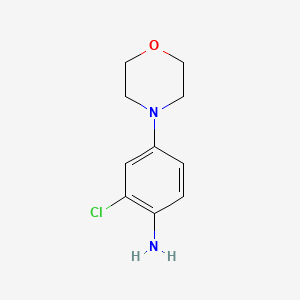
5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H24FN3O4 and its molecular weight is 437.471. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeling for PET Imaging
5-((4-Fluorobenzyl)oxy)-2-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one and its derivatives show promise in the field of Positron Emission Tomography (PET) imaging. Specifically, derivatives such as [(18)F]p-MPPF, a radiolabeled antagonist, have been extensively researched for their applications in studying 5-HT(1A) receptors within the brain. These studies encompass a broad spectrum of research including chemistry, radiochemistry, and in vivo imaging in animal models and humans. This compound has shown potential for detailed examination of the serotonergic neurotransmission system through PET, providing valuable insights into the functioning of 5-HT(1A) receptors and their role in various neurological conditions (Plenevaux et al., 2000).
Neurological Disorder Studies
The compound's derivatives are also utilized in studying neurological disorders, such as Alzheimer's disease, by targeting 5-HT(1A) receptors. A specific derivative was employed to quantify receptor densities in Alzheimer's patients, revealing significant decreases in certain brain regions. This suggests the potential for these compounds to serve as biomarkers in diagnosing and understanding the progression of Alzheimer's disease and possibly other cognitive impairments (Kepe et al., 2006).
Anti-Inflammatory and Analgesic Agents
Beyond imaging, derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. A study on novel benzodifuranyl derivatives demonstrated promising results in cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting the compound's therapeutic potential beyond its imaging applications (Abu‐Hashem et al., 2020).
Eating Disorder Therapeutics
In research exploring compulsive eating disorders, a selective antagonist targeting the Orexin-1 receptor demonstrated efficacy in reducing binge eating in animal models. This finding indicates that derivatives of 5-((4-Fluorobenzyl)oxy)-2-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one could be effective in treating eating disorders with a compulsive component, offering a new avenue for pharmacological intervention (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c1-31-20-8-6-19(7-9-20)27-10-12-28(13-11-27)24(30)21-14-22(29)23(15-26-21)32-16-17-2-4-18(25)5-3-17/h2-9,14-15H,10-13,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEKLDVMJZNWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2684969.png)
![N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2684970.png)

![(2,2-Dimethylcyclopropyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2684972.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2684975.png)
![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2684979.png)
![2,5-dichloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684981.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide](/img/structure/B2684983.png)

